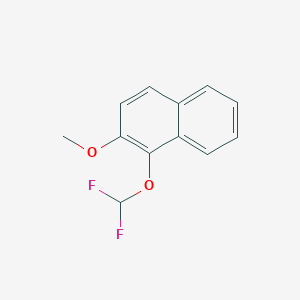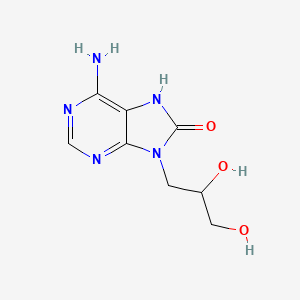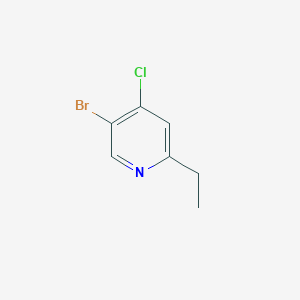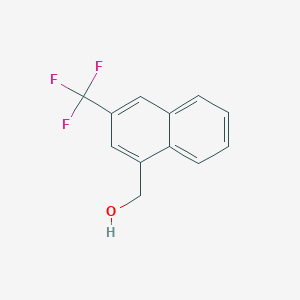
2-(Trifluoromethyl)naphthalene-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluorometil)naftaleno-4-metanol es un compuesto orgánico que se caracteriza por la presencia de un grupo trifluorometil unido a un anillo de naftaleno, con un grupo metanol en la cuarta posición
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(Trifluorometil)naftaleno-4-metanol normalmente implica la trifluorometilación de derivados del naftaleno. Un método común incluye el uso de agentes trifluorometilantes como yoduro de trifluorometil o sulfonatos de trifluorometil en presencia de una base. Las condiciones de reacción a menudo requieren el uso de un solvente como dimetilsulfóxido o acetonitrilo y pueden ser catalizadas por metales de transición como cobre o paladio .
Métodos de Producción Industrial
La producción industrial de 2-(Trifluorometil)naftaleno-4-metanol puede implicar procesos de trifluorometilación a gran escala utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza, lo que hace que el proceso sea económicamente viable para aplicaciones a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Trifluorometil)naftaleno-4-metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como halógenos, agentes nitrantes y agentes sulfatantes se pueden usar en condiciones ácidas o básicas.
Productos Mayores
Los productos principales que se forman a partir de estas reacciones incluyen derivados de naftaleno trifluorometilados con varios grupos funcionales, como aldehídos, ácidos carboxílicos y naftalenos sustituidos .
Aplicaciones Científicas De Investigación
2-(Trifluorometil)naftaleno-4-metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por su capacidad para modular las vías biológicas.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 2-(Trifluorometil)naftaleno-4-metanol ejerce sus efectos implica interacciones con objetivos moleculares específicos. El grupo trifluorometil puede mejorar la lipofilia del compuesto, lo que le permite interactuar más eficazmente con regiones hidrofóbicas de proteínas y otras biomoléculas. Esto puede conducir a la modulación de la actividad enzimática, la unión al receptor y otros procesos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(Trifluorometil)naftaleno
- 2-(Trifluorometil)fenol
- Ácido 4-metil-2-(trifluorometil)benzoico
Unicidad
2-(Trifluorometil)naftaleno-4-metanol es único debido al posicionamiento específico de los grupos trifluorometil y metanol en el anillo de naftaleno. Esta estructura única confiere propiedades químicas distintas, como una estabilidad y reactividad mejoradas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2 |
Clave InChI |
FDEPNRJVWRAFTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)

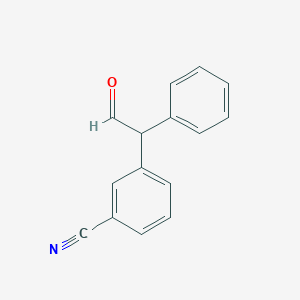
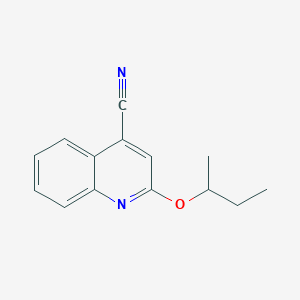
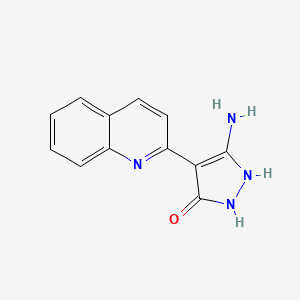

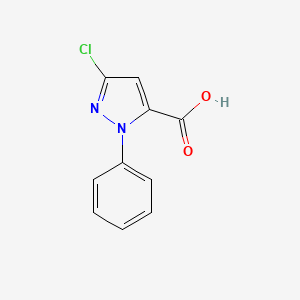
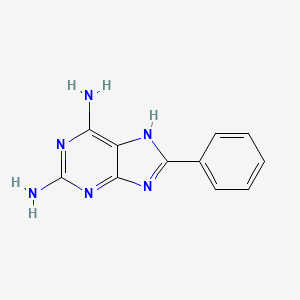
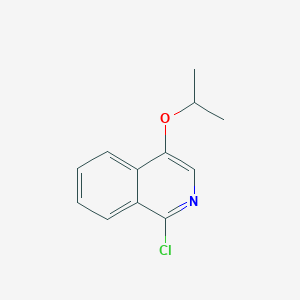

![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)
